molecular formula C6H14O3S3 B156014 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane CAS No. 137371-97-2

1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane

Cat. No. B156014
M. Wt: 230.4 g/mol
InChI Key: SBIHJAMOAWUXOE-UHFFFAOYSA-N
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Description

1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane is a β-lyase metabolite of sulfur mustard . It is a versatile chemical compound used in scientific research and exhibits high perplexity due to its complex molecular structure, enabling diverse applications in various fields.


Molecular Structure Analysis

The molecular structure of 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane is complex, contributing to its high perplexity. Unfortunately, the specific details about its molecular structure are not available in the retrieved resources.


Chemical Reactions Analysis

1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane is a metabolite of sulfur mustard, which is formed through β-lyase metabolic reactions . The exact chemical reactions involving this compound are not explicitly mentioned in the available resources.

Scientific Research Applications

Analysis in Biological Monitoring

1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane is a significant metabolite of sulfur mustard and is primarily used in the field of toxicology and biological monitoring. The compound has been identified and quantified in human urine samples to monitor exposure to sulfur mustard. Advanced analytical methods such as liquid chromatography-positive ion electrospray-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) have been utilized for this purpose. These methods provide sensitivity and specificity necessary for detecting trace amounts of metabolites, proving crucial in contexts like chemical warfare agent exposure and forensic analysis (Read & Black, 2004) (Stan’kov et al., 2011).

Improved Sample Preparation and Analysis Techniques

Recent advancements have been made in the sample preparation and analysis techniques for detecting 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane. A novel solid-phase extraction method using activated carbon fiber (ACF) has been developed, providing rapid adsorption and selective extraction of sulfur mustard metabolites. This method significantly improves the efficiency of sample preparation, reducing interference and allowing for the trace analysis of sulfur mustard metabolites in biological samples, as demonstrated in exercises organized by the Organisation for the Prohibition of Chemical Weapons (OPCW) (Jin Young Lee & Yong Han Lee, 2015).

Enhanced Detection and Quantification Techniques

High-throughput sample preparation and analysis techniques have been developed to quantify β-lyase metabolites of sulfur mustard, including 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane. These methods involve reducing the metabolites to a single biomarker and using LC-MS/MS for detection, enabling rapid and accurate quantification necessary for responding to large-scale exposure events related to sulfur mustard (Reddy et al., 2013).

properties

IUPAC Name

1-methylsulfanyl-2-(2-methylsulfinylethylsulfonyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S3/c1-10-3-5-12(8,9)6-4-11(2)7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIHJAMOAWUXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCS(=O)(=O)CCS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929774
Record name 1-(Methanesulfinyl)-2-[2-(methylsulfanyl)ethanesulfonyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane

CAS RN

137371-97-2
Record name 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Methanesulfinyl)-2-[2-(methylsulfanyl)ethanesulfonyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane
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Citations

For This Compound
58
Citations
MJ Bevan, MT Wogen, MD Lunda… - Journal of Chromatography …, 2017 - Elsevier
Sulfur Mustard (HD) has a 100 year history of use as a chemical warfare agent and recent events in the Middle East are causing it to once again be a potential concern. We report a new …
Number of citations: 17 www.sciencedirect.com
RW Read, RM Black - Journal of analytical toxicology, 2004 - academic.oup.com
A method is described for the analysis of β-lyase metabolites of sulfur mustard, 1-methylsulfinyl-2-[2-(methylthio)ethylsulfonyl]ethane and 1,1′-sulfonylbis [2-(methylsulfinyl)ethane], in …
Number of citations: 75 academic.oup.com
MK Reddy, C Nixon, SA Wyatt… - … in Mass Spectrometry, 2013 - Wiley Online Library
RATIONALE Sulfur mustard (HD) is a major chemical warfare agent threat to humans. Since World War I, several incidents of human exposure to sulfur mustard have been reported. In …
C Li, J Chen, Q Liu, J Xie, H Li - Journal of Chromatography B, 2013 - Elsevier
Sulfur mustard (SM) is a hazardous chemical warfare agent that has been used in several military conflicts. SM is also considered as a major threat to civilians because of its existing …
Number of citations: 46 www.sciencedirect.com
JY Lee, YH Lee - Journal of Analytical Toxicology, 2016 - academic.oup.com
A novel solid-phase extraction method using activated carbon fiber (ACF) was developed and validated. ACF has a vast network of pores of varying sizes and microporous structures …
Number of citations: 10 academic.oup.com
CC Liu, SL Liu, HL Xi, HL Yu, SK Zhou… - … of Chromatography A, 2017 - Elsevier
Four HD urinary metabolites including hydrolysis metabolite thiodiglycol (TDG), glutathione-derived metabolite 1,1′-sulfonylbis[2-S-(N-acetylcysteinyl)ethane] (SBSNAE), as well as …
Number of citations: 22 www.sciencedirect.com
M Halme, M Karjalainen, H Kiljunen… - … of Chromatography B, 2011 - Elsevier
As a part of the project for screening unequivocal biomarkers after sulfur mustard exposure, a quantitative method for the determination of β-lyase metabolites 1,1′-sulfonylbis-[2-(…
Number of citations: 22 www.sciencedirect.com
JD Daly, CM O'Hehir, GM Frame - Journal of Chromatography B, 2007 - Elsevier
A method for measurement of an important biological marker, 1,1′-sulfonylbis[2-(methylthio)ethane] (SBMTE) of sulfur mustard agent HD [bis-(2-chloroethyl)sulfide] in human urine, to …
Number of citations: 35 www.sciencedirect.com
SJ Fairhall, BJA Jugg, RW Read, SJ Stubbs… - Inhalation …, 2010 - Taylor & Francis
Context: Inhalation of sulfur mustard (HD) vapor can cause life-threatening lung injury for which there is no specific treatment. A reproducible, characterized in vivo model is required to …
Number of citations: 22 www.tandfonline.com
RM Black, JL Hambrook, DJ Howells… - Journal of analytical …, 1992 - academic.oup.com
The urinary excretion profiles of some metabolites of sulfur mustard were determined by gas chromatography/mass spectrometry after cutaneous application of sulfur mustard in rats. …
Number of citations: 71 academic.oup.com

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